[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-
CAS No.: 785048-93-3
Cat. No.: VC3330681
Molecular Formula: C9H6BrN5O
Molecular Weight: 280.08 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- - 785048-93-3](/images/structure/VC3330681.png)
Specification
CAS No. | 785048-93-3 |
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Molecular Formula | C9H6BrN5O |
Molecular Weight | 280.08 g/mol |
IUPAC Name | 6-bromo-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
Standard InChI | InChI=1S/C9H6BrN5O/c10-6-4-15-9(7(11)12-6)13-8(14-15)5-2-1-3-16-5/h1-4H,(H2,11,12) |
Standard InChI Key | GSAUEIBYHJCVIR-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br |
Canonical SMILES | C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)N)Br |
Introduction
# Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-: A Comprehensive Analysis
This comprehensive report examines the heterocyclic compound Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-, focusing on its structural characteristics, synthesis methods, and biological activities. This nitrogen-rich compound represents a significant area of interest in medicinal chemistry research, displaying potential applications across various therapeutic domains. The unique combination of the triazolopyrazine scaffold with specific functional groups contributes to its distinctive chemical and biological properties, making it a promising candidate for pharmaceutical development.
Molecular Structure Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- features a complex heterocyclic structure with multiple important structural elements:
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A fused ring system consisting of a triazole and pyrazine rings
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An amino group at the 8-position
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A bromine substituent at the 6-position
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A 2-furyl (2-furanyl) group at position 2
This specific arrangement creates a planar, aromatic compound with multiple sites for potential interactions with biological targets. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, which fuses with the pyrazine ring at the 1,5-a positions, creating the core triazolopyrazine scaffold .
Physical and Chemical Properties
The physical and chemical properties of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- can be inferred from structurally similar compounds. The presence of multiple nitrogen atoms in the heterocyclic system, along with the amino group, contributes to its hydrogen bonding capabilities and moderate water solubility.
Table 1: Estimated Physical and Chemical Properties
The bromine substituent enhances the compound's lipophilicity while the furanyl group contributes additional aromatic character. The primary amine at the 8-position serves as a hydrogen bond donor, potentially improving interactions with biological targets and increasing aqueous solubility .
Synthetic Approaches
General Synthesis Strategies
The synthesis of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- would likely involve multiple steps combining established methodologies for triazolopyrazine synthesis with specific functionalization reactions. Several approaches can be considered based on synthetic methods for related compounds.
Key Reaction Types
The synthesis of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- would involve several key reaction types:
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Cycloaddition reactions for heterocycle formation
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Halogenation reactions for introduction of bromine
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Cross-coupling reactions (e.g., Suzuki, Stille) for attachment of the furanyl group
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Amination reactions for introduction of the amino functionality
Synthetic Challenges
Several challenges are associated with the synthesis of this complex molecule:
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Regioselectivity in forming the triazole ring versus other possible isomers
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Selective functionalization at specific positions of the heterocyclic core
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Compatibility of functional groups during multi-step synthesis
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Purification of intermediates and final product
Recent advances in heterocyclic chemistry, including microwave-assisted synthesis and metal-catalyzed transformations, could potentially address some of these challenges .
Biological Activities
Antimicrobial Activity
Triazolopyrazine derivatives have demonstrated significant antimicrobial properties against various pathogens. The specific substitution pattern in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may enhance antimicrobial activity through several mechanisms:
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Intercalation with microbial DNA
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Inhibition of essential enzymes in microbial metabolism
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Disruption of cell wall synthesis
The presence of the bromine substituent potentially increases membrane permeability and enhances antimicrobial efficacy.
Anticancer Properties
Heterocyclic compounds containing triazole and pyrazine moieties have shown promise as anticancer agents. Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may exhibit anticancer activity through:
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Kinase inhibition in cell signaling pathways
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DNA binding and interference with replication
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Induction of apoptosis in cancer cells
The specific combination of the 8-amino group, 6-bromo substituent, and 2-furanyl group could provide selective binding to cancer-related targets.
Anti-inflammatory Effects
The triazolopyrazine scaffold has been associated with anti-inflammatory properties. The compound may modulate inflammatory responses through:
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Inhibition of inflammatory enzymes (e.g., COX, LOX)
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Reduction of pro-inflammatory cytokine production
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Modulation of immune cell function
Structure-Activity Relationships
The biological activity of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- is influenced by its structural features:
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The triazolopyrazine core provides a rigid, planar scaffold that can serve as a pharmacophore
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The 8-amino group functions as a hydrogen bond donor, enhancing interactions with biological targets
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The 6-bromo substituent introduces halogen bonding potential and increases lipophilicity
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The 2-furanyl group contributes additional aromatic character and potential for π-π interactions
Table 2: Structure-Activity Relationships in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-
Structural Feature | Potential Contribution to Activity | Biological Significance |
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Triazolopyrazine core | Provides rigid scaffold; multiple nitrogen atoms for binding | Recognition by biological targets; stabilization of binding interactions |
8-Amino group | Hydrogen bond donor; site for metabolism | Enhanced binding affinity; potential for pro-drug conversion |
6-Bromo substituent | Halogen bonding; increased lipophilicity | Improved membrane penetration; enhanced binding to hydrophobic pockets |
2-Furanyl group | π-π stacking; hydrogen bond acceptor | Interaction with aromatic residues in proteins; additional binding interactions |
Comparative Analysis
Comparison with Related Compounds
To better understand the properties of Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)-, it is valuable to compare it with structurally related compounds.
Table 3: Comparison with Structurally Related Compounds
The parent compound Triazolo[1,5-a]pyrazin-8-amine shares the same core structure but lacks the bromine and furanyl substituents. This compound would have different physicochemical properties, including lower lipophilicity and altered hydrogen bonding patterns .
The positional isomer Triazolo[1,5-a]pyrazin-2-amine has the amino group at position 2 instead of position 8, resulting in different hydrogen bonding capabilities and potentially different biological interactions .
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid shares the 6-bromo and 2-furyl substituents but on a quinoline scaffold with a carboxylic acid group. This compound would have significantly different properties, including higher acidity and altered binding characteristics .
Advantage of the Specific Substitution Pattern
The particular arrangement of substituents in Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- offers several advantages:
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Enhanced binding specificity through multiple interaction points
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Balanced lipophilicity and hydrophilicity for improved pharmacokinetics
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Potential for further derivatization at reactive sites
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Specific electronic distribution that may favor interactions with biological targets
Pharmacological Properties and Applications
Mechanism of Action
The potential mechanisms of action for Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- can be inferred from similar heterocyclic compounds:
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Enzyme inhibition through specific binding to active sites
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Receptor modulation via interactions with binding pockets
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DNA/RNA interactions through intercalation or groove binding
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Interference with protein-protein interactions
The compound's planar structure with multiple hydrogen bond donors and acceptors facilitates these interactions.
Pharmacokinetic Considerations
Based on its structural features, Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- is expected to exhibit the following pharmacokinetic properties:
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Moderate oral bioavailability due to balanced lipophilicity
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Metabolism primarily through Phase I (oxidation, reduction) and Phase II (conjugation) reactions
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Distribution to multiple tissues, with potential for CNS penetration
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Excretion via both renal and hepatic pathways
Current Research and Development
Recent Advances
Recent research on triazolopyrazine derivatives has focused on:
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Development of more efficient synthetic methods, including catalyst-free, additive-free, and eco-friendly approaches under microwave conditions
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Exploration of new biological activities and therapeutic applications
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Structure-based design to optimize binding to specific targets
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Investigation of structure-activity relationships to guide the design of more potent and selective compounds
Future Research Directions
Future research on Triazolo[1,5-a]pyrazin-8-amine, 6-bromo-2-(2-furanyl)- may focus on:
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Optimization of synthetic routes for improved yield and purity
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Comprehensive evaluation of biological activities across multiple therapeutic areas
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Development of derivative compounds with enhanced potency and selectivity
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Investigation of combination therapies to exploit synergistic effects
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Formulation strategies to improve bioavailability and targeted delivery
Challenges in Development
Several challenges exist in the further development of this compound:
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Optimization of synthetic efficiency for large-scale production
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Comprehensive toxicity assessment, particularly related to the bromine substituent
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Formulation challenges due to potential limited aqueous solubility
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Regulatory considerations for novel chemical entities
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